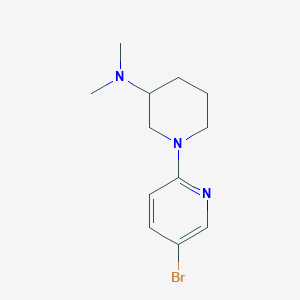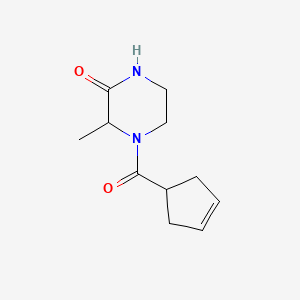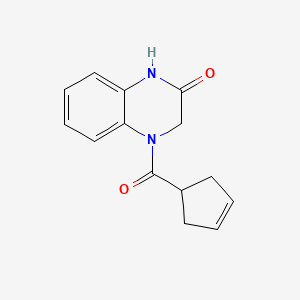![molecular formula C15H15NO3 B7595311 (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and rheumatoid arthritis.
Wirkmechanismus
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. Studies have shown that (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in serum and tissues. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid in lab experiments is its high purity, which ensures consistent results. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is its low solubility in water, which can make it challenging to administer in vivo. Additionally, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to have low bioavailability, which may limit its therapeutic efficacy.
Zukünftige Richtungen
For (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid research include investigating its potential as a treatment for Alzheimer's disease and IBD and improving its bioavailability.
Synthesemethoden
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can be synthesized using various methods, including the reaction of 3-(4-bromo-phenyl)-acrylic acid with cyclopent-3-ene-1-carbonyl chloride in the presence of triethylamine. This method yields (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid with a purity of up to 99%. Another method involves the reaction of 3-(4-bromo-phenyl)-propionic acid with cyclopent-3-ene-1-carboxamide in the presence of triethylamine. This method yields (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid with a purity of up to 96%.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is in cancer treatment. Studies have shown that (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of pro-inflammatory cytokines. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(18)10-7-11-5-8-13(9-6-11)16-15(19)12-3-1-2-4-12/h1-2,5-10,12H,3-4H2,(H,16,19)(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXFDECOMPRDII-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)

